

# GDC-0575: A Technical Guide to a Potent CHK1 Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **GDC-0575**

Cat. No.: **B607621**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**GDC-0575** is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. By targeting CHK1, **GDC-0575** abrogates cancer cell cycle checkpoints, particularly in S and G2/M phases, leading to increased sensitivity to DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth overview of **GDC-0575**, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

## Chemical Identity and Properties

**GDC-0575** is also known by its synonyms ARRY-575 and RG7741.<sup>[1][2][3][4]</sup> Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                          | Reference                                                                       |
|-------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------|
| CAS Number        | 1196541-47-5                                                   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C16H20BrN5O                                                    | <a href="#">[3]</a>                                                             |
| Molecular Weight  | 378.27 g/mol                                                   | <a href="#">[3]</a>                                                             |
| Synonyms          | ARRY-575, RG7741                                               | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| InChI Key         | BAZRWWGASYWYGB-<br>SNVBAGLBSA-N                                | <a href="#">[5]</a>                                                             |
| SMILES            | O=C(C1CC1)NC2=CNC3=NC<br>=C(Br)C(N4C--INVALID-LINK--<br>N)=C23 | <a href="#">[5]</a>                                                             |
| Solubility        | DMSO: ≥ 75 mg/mL (198.27<br>mM)                                | <a href="#">[1]</a>                                                             |

A monohydrochloride salt of **GDC-0575** is also available with the CAS number 1196504-54-7. [\[2\]](#)[\[4\]](#)

## Mechanism of Action and Signaling Pathway

**GDC-0575** is a selective ATP-competitive inhibitor of CHK1 kinase with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 1.2 nM in cell-free assays.[\[1\]](#)[\[3\]](#)[\[4\]](#) CHK1 is a key serine/threonine kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA, a common feature of DNA damage and replication stress.[\[7\]](#)[\[8\]](#)

Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and phosphorylates CHK1.[\[7\]](#)[\[9\]](#) Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases (CDC25A, B, and C).[\[10\]](#)[\[11\]](#) This inactivation prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the S and G2/M phases to allow for DNA repair.[\[10\]](#)[\[11\]](#)

By inhibiting CHK1, **GDC-0575** prevents the inactivation of CDC25 phosphatases. This leads to the premature activation of CDKs, forcing cells to bypass the S and G2/M checkpoints despite the presence of DNA damage.[\[10\]](#) This abrogation of the cell cycle checkpoint can lead to

mitotic catastrophe and apoptosis, particularly in cancer cells that often have a defective G1 checkpoint and are thus more reliant on the S and G2/M checkpoints for survival.[11][12]



[Click to download full resolution via product page](#)

**Figure 1:** Simplified CHK1 Signaling Pathway and the inhibitory action of **GDC-0575**.

## Quantitative Data

## In Vitro Potency

| Parameter             | Value  | Reference                                                   |
|-----------------------|--------|-------------------------------------------------------------|
| Chk1 IC50 (cell-free) | 1.2 nM | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

## Clinical Pharmacokinetics (Phase I study NCT01564251)

| Parameter                            | Value     | Reference            |
|--------------------------------------|-----------|----------------------|
| Time to Maximum Concentration (Tmax) | ~2 hours  | <a href="#">[13]</a> |
| Half-life (t <sub>1/2</sub> )        | ~23 hours | <a href="#">[13]</a> |

## Experimental Protocols

### Cell Viability Assay (XTT-based)

This protocol is adapted from a method used for assessing the effect of **GDC-0575** on AML cell lines.[\[3\]](#)

- Cell Seeding: Seed acute myeloid leukemia (AML) cell lines in a 96-well plate at a density of  $1 \times 10^4$  cells per well in triplicate.
- Treatment: Add varying concentrations of **GDC-0575** to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- XTT Assay: Measure cell proliferation using the XTT Cell Proliferation Kit II according to the manufacturer's instructions. This typically involves adding the XTT labeling mixture to each well and incubating for a further 4-24 hours.
- Data Analysis: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for a cell viability assay to evaluate **GDC-0575**'s effects.

## Western Blot Analysis for CHK1 Inhibition

This protocol provides a general framework for assessing CHK1 pathway modulation by **GDC-0575**.

- Cell Treatment and Lysis:
  - Treat cancer cells with **GDC-0575** at desired concentrations and time points. Include a vehicle control and a positive control for DNA damage (e.g., a chemotherapeutic agent like gemcitabine).
  - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Quantify protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature protein lysates by boiling in Laemmli buffer.
  - Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
    - Phospho-Chk1 (Ser345)
    - Total Chk1
    - Phospho-CDK1/2
    - γH2AX (a marker of DNA double-strand breaks)

- A loading control (e.g.,  $\beta$ -actin or GAPDH)
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection:
  - Wash the membrane again with TBST.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Densitometry:
  - Quantify band intensities using image analysis software and normalize to the loading control.

## In Vivo Xenograft Tumor Model

This protocol is based on a study investigating **GDC-0575** in melanoma xenografts.[\[3\]](#)

- Cell Implantation:
  - Subcutaneously inject  $2-3 \times 10^6$  melanoma cells in Matrigel into the hind flank of female nude BALB/c mice.
- Tumor Growth and Randomization:
  - Monitor tumor growth by caliper measurements.
  - When tumors reach approximately  $100 \text{ mm}^3$ , randomize mice into treatment and control groups.
- Treatment Administration:
  - Administer **GDC-0575** (e.g., 25 mg/kg or 50 mg/kg) or vehicle (e.g., 0.5% w/v methylcellulose and 0.2% v/v Tween 80) by oral gavage.

- A typical dosing schedule is for three consecutive days followed by four rest days, repeated for three cycles.[3]
- Tumor Monitoring and Endpoints:
  - Measure tumor size three times per week.
  - Sacrifice mice when tumor size exceeds a predetermined volume (e.g., >1 cm<sup>3</sup>) or at the end of the study period (e.g., up to 6 weeks after the final dose).[3]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. GDC-0575|1196504-54-7|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GDC0575 monohydrochloride | Chk | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GDC0575 (ARRY-575 , RG7441) Datasheet DC Chemicals [dcchemicals.com]
- 7. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Facebook [cancer.gov]
- 11. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GDC-0575: A Technical Guide to a Potent CHK1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607621#gdc-0575-cas-number-and-synonyms\]](https://www.benchchem.com/product/b607621#gdc-0575-cas-number-and-synonyms)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)